molecular formula C8H6F2O3 B12832801 2,3-Difluoro-4-(hydroxymethyl)benzoic acid

2,3-Difluoro-4-(hydroxymethyl)benzoic acid

Cat. No.: B12832801
M. Wt: 188.13 g/mol
InChI Key: YVWKJNSZNYIBTH-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(hydroxymethyl)benzoic acid (CAS 1891434-71-1) is a high-value fluorinated aromatic building block of interest in medicinal chemistry and materials science. This compound, with the molecular formula C8H6F2O3 and a molecular weight of 188.13 g/mol, features both a carboxylic acid and a benzyl alcohol group on a difluorinated benzene core, making it a versatile intermediate for further synthetic modification . The presence of two fluorine atoms adjacent to the hydroxymethyl group can significantly influence the molecule's electronic properties, reactivity, and metabolic stability, which is a key consideration in the design of bioactive molecules. Fluorinated benzoic acid derivatives are widely employed as critical precursors in the synthesis of pharmaceutical candidates and complex organic molecules . One documented research application of closely related halogenated benzoic acids is their use as reactive partitioning tracers in petroleum reservoir analysis, highlighting their utility in industrial and environmental chemistry . The distinct reactivity of the carboxylic acid and the hydroxymethyl group allows for selective derivatization, enabling researchers to create amides, esters, or ethers to fine-tune the properties of their target compounds. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this building block to explore new chemical spaces in drug discovery, agrochemical development, and the creation of advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6F2O3

Molecular Weight

188.13 g/mol

IUPAC Name

2,3-difluoro-4-(hydroxymethyl)benzoic acid

InChI

InChI=1S/C8H6F2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2,11H,3H2,(H,12,13)

InChI Key

YVWKJNSZNYIBTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CO)F)F)C(=O)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Pathways of 2,3 Difluoro 4 Hydroxymethyl Benzoic Acid

Influence of Vicinal Fluorine Atoms on Aromatic Ring Reactivity and Electron Density Distribution

The presence of two adjacent fluorine atoms on the benzene (B151609) ring profoundly influences the chemical character of 2,3-Difluoro-4-(hydroxymethyl)benzoic acid. Fluorine is the most electronegative element, and its primary effect on an aromatic ring is strong electron withdrawal through the sigma bond framework (inductive effect). numberanalytics.com This effect is amplified by the presence of two vicinal fluorine atoms, which significantly reduces the electron density of the aromatic ring, thereby deactivating it towards electrophilic aromatic substitution reactions. numberanalytics.com

Each fluorine atom substituted onto a benzene ring introduces a new π-orbital that conjugates with the aromatic system. nih.gov While fluorine acts as a strong inductive electron-withdrawer, it also functions as a weak π-donor through resonance, which can donate electron density back to the ring. researchgate.net However, the inductive effect of fluorine typically outweighs its resonance contribution. The net result is a polarization of the carbon-fluorine bond and a reduction in electron density at the ipso-carbon. researchgate.net

The substitution of a hydrogen atom with fluorine causes the attached carbon to acquire a net positive charge, which creates a barrier for the flow of π-electrons and disrupts the ring current. nih.govacs.org This alteration of the electronic landscape impacts the molecule's frontier molecular orbitals. The presence of fluorine atoms can lower the energy of the Highest Occupied Molecular Orbital (HOMO) and raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the HOMO-LUMO gap and decreasing reactivity towards electron-rich species. numberanalytics.com Furthermore, depending on their position, fluorine substituents can enhance the thermodynamic stability of the aromatic ring, making it more resistant to addition reactions. nih.govacs.org In addition to these electronic effects, the fluorine atoms introduce steric hindrance around the aromatic core, which can impede the approach of reactants. numberanalytics.com

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid functional group is a primary site for chemical modification of this compound, allowing for the synthesis of a wide range of derivatives.

The carboxylic acid moiety can readily undergo esterification and amidation to produce corresponding esters and amides. These reactions typically require activation of the carboxylic acid to enhance the electrophilicity of the carboxyl carbon.

Esterification: Standard methods for esterification are applicable. For example, reaction with an alcohol under acidic conditions (Fischer esterification) can yield the desired ester. More efficient and milder methods involve the use of coupling agents. The use of dicyclohexylcarbodiimide (B1669883) (DCC), often with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate ester formation even with sensitive substrates. researchgate.net Protic ionic liquids, such as 1-butyl-imidazolium trifluoroacetate, have also been shown to be effective activators for the chemoselective esterification of carboxylic acids. researchgate.net The strong electron-withdrawing nature of the difluorinated ring is expected to increase the electrophilicity of the carboxyl carbon, potentially facilitating nucleophilic attack by an alcohol.

Amidation: The synthesis of amides from this compound can be achieved by reacting it with an amine, typically in the presence of a coupling agent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to form an active O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by an amine to form the stable amide bond. researchgate.net Studies on the synthesis of benzoic acid amide derivatives have shown that conjugation with amino acid esters can be a viable strategy. nih.gov

Table 1: Common Reagents for Esterification and Amidation

Reaction Type Activating/Coupling Agent Typical Co-reagent/Catalyst
Esterification Dicyclohexylcarbodiimide (DCC) 4-Dimethylaminopyridine (DMAP) researchgate.net
Esterification Sulfuric Acid (H₂SO₄) Alcohol (serves as reagent and solvent)
Amidation 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) N-Hydroxysuccinimide (NHS) researchgate.net
Amidation Carbonyldiimidazole (CDI) None

The removal of the carboxylic acid group via decarboxylation is a significant transformation. Traditional thermal decarboxylation of aromatic carboxylic acids often requires harsh conditions and high temperatures (frequently above 140 °C), which can limit their applicability. acs.org

More recent advancements have provided milder and more general methods for the decarboxylation of benzoic acids, including fluorinated derivatives. These methods often proceed through radical intermediates. A prominent strategy involves a photoinduced ligand-to-metal charge transfer (LMCT) process. acs.orgorganic-chemistry.org In this approach, a copper-carboxylate complex is irradiated, leading to the formation of an aryl radical and CO₂. nih.gov This aryl radical can then be trapped by various reagents to achieve functionalization.

Another strategy employs silver-catalyzed decarboxylation. For instance, the use of AgNO₃ with an appropriate oxidant can generate an alkyl radical from a carboxylic acid, which can then undergo further reactions. nih.gov The rate of decarboxylation reactions has been shown to be dependent on the specific structure of the fluorinated acid. researchgate.net For example, pentafluorobenzoic acid decarboxylates significantly faster than tetrafluorobenzoic acids, highlighting the influence of the degree and pattern of fluorination. researchgate.net These modern, radical-based methods provide viable pathways for the decarboxylation of this compound under relatively mild conditions.

Transformations of the Hydroxymethyl Functional Group

The hydroxymethyl group provides another handle for synthetic modification, allowing for controlled oxidation or reduction.

The benzylic alcohol of the hydroxymethyl group can be selectively oxidized to form either an aldehyde or a further oxidized carboxylic acid, depending on the reagents and reaction conditions employed.

Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage (forming 2,3-difluoro-4-formylbenzoic acid), milder oxidizing agents are required. Reagents such as Pyridinium (B92312) chlorochromate (PCC) or Pyridinium dichromate (PDC) are commonly used for the selective oxidation of primary alcohols to aldehydes while minimizing over-oxidation.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the hydroxymethyl group directly to a carboxylic acid, resulting in the formation of 2,3-difluoroterephthalic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and sulfuric acid), or ruthenium tetroxide (RuO₄).

The electron-withdrawing fluorine substituents on the ring may slightly decrease the rate of oxidation compared to electron-rich analogues, but the transformation remains a standard and predictable reaction.

The hydroxymethyl group can be reduced to a methyl group, yielding 2,3-difluoro-4-methylbenzoic acid. This transformation effectively converts the benzyl (B1604629) alcohol into an arylmethyl system. A common method for this reduction is catalytic hydrogenation, using a palladium-on-carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. This method is often effective for the hydrogenolysis of benzylic alcohols.

Another approach is ionic hydrogenation, which typically uses a combination of a proton source (like trifluoroacetic acid) and a hydride source (like triethylsilane). This method can be particularly useful for the selective reduction of benzylic alcohols in the presence of other functional groups that might be sensitive to standard catalytic hydrogenation conditions. Achieving selectivity over the carboxylic acid group, which can also be reduced under certain conditions (though generally requiring stronger reducing agents like LiAlH₄), is a key consideration for this transformation.

Table 2: Summary of Functional Group Transformations

Functional Group Transformation Product Functional Group Typical Reagent(s)
Carboxylic Acid Esterification Ester Alcohol, H⁺ or DCC/DMAP researchgate.net
Carboxylic Acid Amidation Amide Amine, EDC researchgate.net
Carboxylic Acid Decarboxylation Hydrogen Photo-redox (Cu-based) nih.gov
Hydroxymethyl Oxidation Aldehyde PCC or PDC
Hydroxymethyl Oxidation Carboxylic Acid KMnO₄ or CrO₃
Hydroxymethyl Reduction Methyl H₂, Pd/C or Et₃SiH/TFA

Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon

The hydroxymethyl group (-CH₂OH) on the this compound scaffold serves as a primary site for nucleophilic substitution reactions. The hydroxyl moiety is a poor leaving group, and therefore, its activation is a prerequisite for substitution. Common strategies involve protonation of the hydroxyl group under acidic conditions or its conversion into a more reactive intermediate, such as a tosylate or a halide.

Once activated, the benzylic carbon becomes susceptible to attack by a range of nucleophiles. The general mechanism proceeds via an Sₙ2 pathway, although an Sₙ1 mechanism involving a benzylic carbocation intermediate can be facilitated by the stability of such an intermediate. However, the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group on the aromatic ring may slightly destabilize the carbocation, favoring the Sₙ2 pathway.

Key transformations include:

Halogenation: Reaction with agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the hydroxymethyl group into a chloromethyl or bromomethyl group, respectively. These resulting benzyl halides are versatile intermediates for further functionalization.

Etherification: Under Williamson ether synthesis conditions (deprotonation with a strong base followed by reaction with an alkyl halide), ethers can be formed. Alternatively, acid-catalyzed condensation with another alcohol can yield ethers.

Esterification: While the carboxylic acid is the primary site for esterification, the hydroxymethyl group can also be acylated using acid chlorides or anhydrides in the presence of a base to form esters.

Amination: The activated hydroxyl group can be displaced by amine nucleophiles to yield the corresponding benzylic amines. A notable method for such transformations is the Mitsunobu reaction, which allows for the substitution of alcohols with nucleophiles under mild conditions. researchgate.net

The table below summarizes potential nucleophilic substitution reactions at the hydroxymethyl carbon.

Interactive Table: Potential Nucleophilic Substitution Reactions

Reagent(s) Product Functional Group Reaction Type
SOCl₂ or PBr₃ Benzyl Halide Halogenation
1. NaH, 2. R-X Benzyl Ether Williamson Ether Synthesis
R'COCl, Pyridine Benzyl Ester Acylation
HN₃, DIAD, PPh₃ Benzyl Azide Mitsunobu Reaction

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Difluorinated Benzoic Acid Core

The reactivity of the aromatic ring in this compound towards substitution reactions is complex, governed by the combined electronic effects of four different substituents.

The substituents on the ring are:

-F (x2): Fluorine is an ortho, para-director but is deactivating due to its strong inductive electron-withdrawing effect, which outweighs its resonance electron-donating effect. uci.edu

-COOH: The carboxylic acid group is a strong electron-withdrawing group and is a meta-director and strongly deactivating. uci.edu

-CH₂OH: The hydroxymethyl group is weakly activating and an ortho, para-director.

The combined effect of two deactivating fluorine atoms and a strongly deactivating meta-directing carboxylic acid group renders the ring highly electron-deficient and thus significantly deactivated towards electrophilic attack. The weakly activating effect of the hydroxymethyl group is unlikely to overcome the deactivation by the other groups. Therefore, forcing conditions (high temperatures, strong acid catalysts) would be required for any electrophilic substitution to occur.

Predicting the regioselectivity is challenging due to competing directing effects. The positions ortho and para to the hydroxymethyl group are C5 and C1 (ipso-position), respectively. The positions meta to the carboxylic acid are C2 (ipso) and C6. The fluorine atoms direct ortho and para to themselves. The C-6 position is the most likely site for substitution as it is ortho to the weakly activating -CH₂OH group and meta to the -COOH group, while avoiding steric hindrance from the adjacent fluorine.

Nucleophilic Aromatic Substitution (NAS): The NAS mechanism, particularly the SₙAr variant, is favored on electron-poor aromatic rings containing a good leaving group. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the attack of a nucleophile to form a negatively charged Meisenheimer intermediate, followed by the departure of the leaving group to restore aromaticity. youtube.comnih.gov

The this compound ring is well-suited for NAS for several reasons:

Leaving Groups: It possesses two fluorine atoms, which are excellent leaving groups in SₙAr reactions. youtube.com

Activation: The ring is highly activated towards nucleophilic attack by the strong electron-withdrawing effects of the carboxylic acid group and the two fluorine atoms. masterorganicchemistry.comnih.gov

The regioselectivity of NAS is determined by the position that best stabilizes the negative charge of the Meisenheimer intermediate. Attack at C-2 would place the negative charge ortho to the activating -COOH group. Attack at C-3 would be less favored. Therefore, nucleophilic attack is most likely to occur at the C-2 position, leading to the displacement of the fluorine atom at that position.

Heterocyclic Annulation and Ring-Closing Reactions Involving the Benzoic Acid Scaffold

The presence of two reactive functional groups—the carboxylic acid and the hydroxymethyl group—in a 1,4-relationship on the benzene ring allows for intramolecular cyclization reactions to form heterocyclic systems.

A primary example is the formation of a lactone (a cyclic ester). Under acidic or dehydrating conditions, the hydroxyl group of the hydroxymethyl moiety can attack the carbonyl carbon of the carboxylic acid in an intramolecular esterification reaction. This would result in the formation of a seven-membered lactone fused to the difluorinated benzene ring. The stability of seven-membered rings is less than that of five- or six-membered rings, so the reaction may require specific catalysts or conditions to proceed efficiently.

Furthermore, the molecule can serve as a precursor for more complex heterocyclic structures. For instance, the hydroxymethyl group could be oxidized to an aldehyde. The resulting 2,3-difluoro-4-formylbenzoic acid could then undergo condensation reactions with binucleophilic reagents (e.g., hydrazine, hydroxylamine, or diamines) to construct various fused heterocyclic systems, such as phthalazinones or isoindolinones, through cyclocondensation pathways. The synthesis of fluorine-containing heterocycles is an active area of research due to their prevalence in pharmaceuticals and agrochemicals. chim.it

Kinetic Studies and Mechanistic Elucidation of Key Chemical Transformations

Kinetics of Nucleophilic Aromatic Substitution (SₙAr): The rate of SₙAr reactions is highly dependent on several factors:

Nucleophile: The nature and concentration of the nucleophile directly influence the reaction rate. Stronger, more concentrated nucleophiles lead to faster reactions.

Leaving Group: The rate of departure of the leaving group affects the second step of the mechanism. For halogens, the typical SₙAr leaving group aptitude is F > Cl > Br > I, which is inverse to their acidity. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the initial, rate-determining nucleophilic attack. youtube.com

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are known to accelerate SₙAr reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.

For this compound, the reaction rate for the displacement of a fluorine atom would be expected to follow second-order kinetics, being first order in both the aromatic substrate and the nucleophile. Hammett studies on similar SₙAr reactions show large positive ρ (rho) values, indicating a significant buildup of negative charge in the transition state leading to the Meisenheimer intermediate, which is consistent with the proposed mechanism. nih.gov

Spectroscopic Characterization and Advanced Structural Analysis of 2,3 Difluoro 4 Hydroxymethyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 2,3-Difluoro-4-(hydroxymethyl)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxymethyl protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbon atoms attached to fluorine would show characteristic splitting (C-F coupling). The chemical shifts of the aromatic carbons would be significantly affected by the fluorine substituents.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. It would show signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants would provide valuable information about their electronic environment and spatial relationship.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm)
COOH > 10
Ar-H 7.0 - 8.2
CH₂ ~ 4.7
OH Variable
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon Predicted Chemical Shift (δ, ppm)
C=O 165 - 170
C-F 145 - 160 (with C-F coupling)
C-COOH ~125
C-CH₂OH ~140
Ar-C 115 - 130
CH₂ ~ 60
Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound
Fluorine Predicted Chemical Shift (δ, ppm)
F-2 -130 to -150

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol groups (broad band around 3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C-F stretching vibrations (in the 1300-1100 cm⁻¹ region), and aromatic C-H and C=C stretching vibrations. chemicalbook.comjmaterenvironsci.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations are typically strong in Raman spectra. The C=O and C-F stretching vibrations would also be observable.

Table 4: Expected FTIR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) 3300 - 2500 (broad)
O-H (Alcohol) 3500 - 3200 (broad)
C-H (Aromatic) 3100 - 3000
C=O (Carboxylic Acid) 1710 - 1680
C=C (Aromatic) 1600 - 1450
C-F 1300 - 1100
C-O (Alcohol) 1260 - 1000

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound (molar mass: 188.13 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 188.

Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and water (-H₂O, M-18) from the molecular ion. docbrown.infolibretexts.org The presence of the fluorines would influence the fragmentation, potentially leading to fragments containing fluorine atoms. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

Table 5: Predicted Mass Spectrometry Fragments for this compound

m/z Possible Fragment
188 [M]⁺
171 [M - OH]⁺
170 [M - H₂O]⁺
143 [M - COOH]⁺

X-ray Crystallography for Solid-State Structural Determination (applicable to crystalline forms and derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If single crystals of this compound or its derivatives can be obtained, this technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking. wikipedia.org Benzoic acid and its derivatives often form hydrogen-bonded dimers in the solid state. researchgate.net The crystal structure would reveal how the fluorine and hydroxymethyl substituents influence the crystal packing. While no specific crystal structure for the title compound is publicly available, data from related benzoic acid derivatives can provide insights into expected structural motifs. crystallography.netmarquette.edu

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for analyzing mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of non-volatile compounds like this compound. A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile (B52724) or water/methanol gradient is a common setup for analyzing benzoic acid derivatives. nih.govs4science.atekb.eg The purity can be quantified by measuring the area of the main peak relative to any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid and alcohol functionalities of the molecule would typically need to be derivatized to increase volatility. researchgate.net Common derivatization agents include silylating agents like BSTFA. The resulting GC-MS analysis would provide separation from any volatile impurities and mass spectral data for peak identification.

Table 6: Typical Chromatographic Conditions for the Analysis of Fluorinated Benzoic Acids

Technique Column Mobile Phase/Carrier Gas Detection
HPLC Reversed-phase C18 Acetonitrile/Water with formic acid UV (e.g., 230 nm) or MS

Theoretical and Computational Chemistry Studies of 2,3 Difluoro 4 Hydroxymethyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed description of the electronic makeup of molecules. These methods are used to predict a wide range of properties, from molecular geometry to reactivity, by solving the Schrödinger equation, or an approximation of it. For 2,3-Difluoro-4-(hydroxymethyl)benzoic acid, these calculations can elucidate the effects of the fluorine, hydroxyl, and carboxylic acid functional groups on the electronic environment of the benzene (B151609) ring.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, which is a function of three spatial coordinates, rather than the more complex many-electron wavefunction.

For this compound, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to find the molecule's lowest energy structure, known as the optimized geometry. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum energy. researchgate.net

Once the optimized geometry is obtained, various thermochemical properties can be calculated. These properties are crucial for understanding the stability and energy of the molecule under different conditions. chemeo.comnist.gov

Illustrative Thermochemical Properties of this compound (Conceptual) This table presents typical thermochemical parameters that would be obtained from DFT calculations. The values are illustrative and not from a specific experimental or published computational study on this exact molecule.

PropertySymbolTypical Calculated ValueUnit
Standard Enthalpy of FormationΔH°f-750 to -850kJ/mol
Standard Gibbs Free Energy of FormationΔG°f-600 to -700kJ/mol
Entropy380 to 420J/mol·K
Heat CapacityCp180 to 220J/mol·K
Dipole Momentμ2.5 to 3.5Debye

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters. nih.govnih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, solve the Schrödinger equation more rigorously than DFT, generally leading to higher accuracy, albeit at a significantly greater computational expense. researchgate.netconicet.gov.ar

For this compound, high-level ab initio calculations could be used to benchmark the results from more cost-effective DFT methods. They are particularly valuable for obtaining highly accurate electronic energies, electron affinities, and ionization potentials. aps.org While DFT is often sufficient for geometry and frequency calculations, ab initio methods like CCSD(T) are considered the "gold standard" for single-point energy calculations, providing a very reliable reference for the molecule's energetic properties. conicet.gov.ar

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactivity of a molecule towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.dewolfram.com The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule. researchgate.net Different colors on the MEP surface indicate different potential values:

Red/Yellow (Negative Regions): These areas have an excess of electron density and are susceptible to electrophilic attack. They indicate likely sites for protonation or interaction with positive ions. researchgate.net

Blue (Positive Regions): These areas are electron-deficient and are susceptible to nucleophilic attack. researchgate.net

Green (Neutral Regions): These areas have a near-zero potential.

For this compound, the MEP map would likely show strong negative potentials around the oxygen atoms of the carboxyl and hydroxyl groups, making them prime sites for electrophilic attack. The hydrogen atoms of these groups, and to a lesser extent the aromatic protons, would exhibit positive potentials, indicating their susceptibility to nucleophilic attack. researchgate.netactascientific.com

Conceptual MEP Analysis for this compound This table illustrates the expected electrostatic potential character on different parts of the molecule. The values are qualitative and for predictive purposes.

Molecular RegionExpected MEP ColorPredicted Reactivity
Carboxyl Oxygen Atoms (C=O and -OH)RedSite for electrophilic attack, hydrogen bond acceptor
Hydroxymethyl Oxygen AtomRedSite for electrophilic attack, hydrogen bond acceptor
Fluorine AtomsYellow to GreenModerate electron-rich site
Carboxyl Hydrogen AtomBlueSite for nucleophilic attack, acidic proton, hydrogen bond donor
Hydroxymethyl Hydrogen AtomBlueSite for nucleophilic attack, hydrogen bond donor
Aromatic Ring (π-system)Green/YellowPotential for π-stacking interactions

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and the outcomes of chemical reactions. researchgate.netpku.edu.cn It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor. researchgate.net

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor. researchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. actascientific.com

For this compound, FMO analysis can predict its behavior in various reactions. The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electron donation and acceptance.

Illustrative FMO Properties for this compound (Conceptual) This table shows representative FMO energy values and related parameters that would be derived from quantum chemical calculations.

PropertySymbolTypical Calculated ValueUnitImplication
Highest Occupied Molecular Orbital EnergyEHOMO-7.0 to -6.0eVElectron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.0 to -1.0eVElectron-accepting ability
HOMO-LUMO Energy GapΔE4.5 to 5.5eVChemical reactivity and kinetic stability
Ionization Potential (approx. -EHOMO)IP6.0 to 7.0eVEnergy required to remove an electron
Electron Affinity (approx. -ELUMO)EA1.0 to 2.0eVEnergy released when an electron is added

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of this compound arises from the rotation around several single bonds, primarily the C-C bond connecting the carboxylic acid group to the ring, the C-C bond of the hydroxymethyl group, and the C-O bond within the hydroxymethyl group. Each rotation leads to a different spatial arrangement, or conformation. researchgate.netnih.gov

Conformational analysis involves systematically exploring these rotations to map out the potential energy surface (PES). The PES is a multidimensional surface that relates the energy of the molecule to its geometry. Minima on this surface correspond to stable conformers, while saddle points represent transition states between these conformers. Such studies can reveal the most stable conformation of the molecule and the energy barriers to rotation between different conformations. For substituted benzoic acids, the orientation of the carboxylic acid group relative to the ring and potential intramolecular hydrogen bonding are key determinants of conformational preference. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. patsnap.comnih.gov For reactions involving this compound, such as its synthesis, esterification, or degradation, computational modeling can identify the intermediates and, crucially, the transition states that connect them. dnu.dp.uarsc.orgresearchgate.net

A transition state is the highest energy point along the reaction coordinate between a reactant and a product. By locating the geometry of the transition state and calculating its energy, chemists can determine the activation energy of the reaction. This information is vital for understanding reaction rates and predicting how changes in the molecular structure or reaction conditions will affect the outcome. nih.govresearchgate.net Methods like DFT are commonly used to map the reaction pathway and characterize the fleeting structures of transition states. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The prediction of spectroscopic parameters for a molecule like this compound is a cornerstone of computational chemistry, providing deep insights into its structural and electronic properties. These theoretical predictions are invaluable for interpreting experimental spectra and can often help in the assignment of spectral features that may be ambiguous from experimental data alone.

The primary method for these predictions is Density Functional Theory (DFT), often with hybrid functionals such as B3LYP. mdpi.com The choice of basis set is also crucial for accuracy, with Pople-style basis sets like 6-311++G(d,p) being commonly used for their balance of computational cost and accuracy in describing molecular systems. mdpi.comnih.gov

To generate theoretical spectroscopic data, the first step is to obtain the optimized molecular geometry at the chosen level of theory. Once the lowest energy conformation is found, frequency calculations can be performed. These calculations provide the theoretical vibrational frequencies that correspond to infrared (IR) and Raman spectra. It is a standard practice to scale the calculated harmonic vibrational frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths. nih.gov

A direct comparison between the scaled theoretical values and experimental data is then conducted. A good correlation between the predicted and experimental spectra serves to validate the computational model and allows for a detailed and confident assignment of the experimental spectral bands to specific molecular vibrations or electronic transitions. scielo.br

Illustrative Comparison of Theoretical vs. Experimental Vibrational Frequencies

The following table is a hypothetical representation of how a comparison between experimental and scaled theoretical vibrational frequencies for this compound would be presented. The assignments are based on known vibrational modes for similar benzoic acid derivatives.

Experimental Frequency (cm⁻¹)Scaled Theoretical Frequency (cm⁻¹)Vibrational Assignment
~3400~3390O-H stretch (hydroxymethyl)
~3000~2995O-H stretch (carboxylic acid)
~1700~1695C=O stretch (carboxylic acid)
~1600~1590C=C stretch (aromatic)
~1450~1445C-O-H bend (carboxylic acid)
~1300~1290C-F stretch
~1050~1045C-O stretch (hydroxymethyl)

Note: The data in this table is illustrative and not from a published study on this compound.

Solvation Effects and Intermolecular Interaction Energies

The chemical behavior of this compound in a condensed phase is significantly influenced by its interactions with surrounding solvent molecules and with other solute molecules. Computational chemistry offers powerful tools to investigate these interactions.

Solvation Effects:

The influence of a solvent on the properties of a molecule can be modeled using either explicit or implicit solvation models. In an explicit model, individual solvent molecules are included in the calculation, offering a highly detailed picture but at a high computational cost. More commonly, implicit models like the Polarizable Continuum Model (PCM) are used. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, which polarizes in response to the solute molecule.

These models can be used to study how solvation affects conformational equilibria, spectroscopic properties, and reaction energetics. For instance, studies on similar molecules have shown that intermolecular interactions can occur in polar protic solvents, and these interactions can be investigated computationally. nih.gov

Intermolecular Interaction Energies:

This compound possesses functional groups—a carboxylic acid and a hydroxymethyl group—that are capable of forming strong hydrogen bonds. In the solid state, it is highly likely that this molecule would form hydrogen-bonded dimers via its carboxylic acid groups, a common motif for benzoic acids. nih.govdoaj.org Additionally, the hydroxymethyl group can participate in further hydrogen bonding networks.

The strength of these intermolecular interactions can be quantified computationally. By calculating the energies of the individual molecules (monomers) and the hydrogen-bonded complex (e.g., a dimer), the interaction energy can be determined. This is typically corrected for basis set superposition error (BSSE) to obtain a more accurate value. The Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can also be employed to further characterize the nature of these intermolecular bonds. nih.gov

Table of Potential Intermolecular Interactions and Their Typical Energy Ranges

Interaction TypeFunctional Groups InvolvedTypical Energy Range (kcal/mol)
Hydrogen Bond (Carboxylic Acid Dimer)-COOH --- HOOC-8 - 15
Hydrogen Bond (Hydroxymethyl to Carboxyl)-CH₂OH --- O=C(OH)-4 - 8
Hydrogen Bond (Carboxyl to Hydroxymethyl)-COOH --- HOCH₂-4 - 8
π-π StackingAromatic Ring --- Aromatic Ring1 - 3
C-F---H InteractionsC-F --- H-C0.5 - 2

Note: The energy ranges are typical values and the actual interaction energies for this compound would require specific calculations.

Derivatives and Analogs of 2,3 Difluoro 4 Hydroxymethyl Benzoic Acid: Chemical Synthesis and Structure Reactivity Exploration

Design Principles for Modifying the 2,3-Difluoro-4-(hydroxymethyl)benzoic acid Scaffold

The modification of the this compound scaffold is guided by principles aimed at fine-tuning its properties for specific applications. The two fluorine atoms are strong electron-withdrawing groups, which significantly influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. The ortho- and meta-positioning of the fluorines relative to the carboxyl group creates a unique electronic environment.

Key design considerations include:

Modulating Acidity and Nucleophilicity: The electron-withdrawing nature of the fluorine atoms increases the acidity (lowers the pKa) of the benzoic acid compared to its non-fluorinated counterpart. Modifications to the ring or the other substituents can further adjust this acidity, which is crucial for interactions with biological targets.

Introducing New Functional Groups: The carboxylic acid and hydroxymethyl groups are versatile handles for introducing a wide array of other functionalities. This allows for the conjugation to other molecules, the formation of prodrugs, or the introduction of reporter groups. For instance, the carboxylic acid can be converted into amides to explore hydrogen bonding interactions, while the hydroxymethyl group can be oxidized to an aldehyde for subsequent imine formation.

Exploring Steric and Conformational Effects: The substitution pattern on the benzene (B151609) ring dictates the molecule's three-dimensional shape and conformational flexibility. The introduction of different substituents or altering the fluorination pattern can impose specific conformational preferences, which may be critical for binding to a target protein or for controlling reaction stereoselectivity. Studies on ortho-halogen substituted benzoic acids show that different conformers can exist due to internal rotations around the exocyclic C-C and C-O bonds. nih.gov

Synthetic Strategies for Carboxylic Acid Derivatives (e.g., esters, amides, anhydrides)

The carboxylic acid moiety of this compound is a prime site for derivatization. Standard synthetic transformations can be readily applied to generate a variety of functional groups.

Esterification: Esters are commonly synthesized to create prodrugs or to modify the solubility and volatility of the parent compound.

Fischer Esterification: Reaction with an alcohol (e.g., methanol, ethanol) under acidic catalysis (e.g., H₂SO₄) yields the corresponding ester. This is an equilibrium-driven process, often requiring removal of water to achieve high yields.

Alkylation of Carboxylate Salt: The benzoic acid can be deprotonated with a base (e.g., NaH, K₂CO₃) to form the carboxylate salt, which is then reacted with an alkyl halide (e.g., ethyl iodide) in an Sₙ2 reaction.

Acid Chloride/Anhydride (B1165640) Route: For more hindered alcohols or less reactive systems, the carboxylic acid is first converted to a more reactive intermediate like an acid chloride (using SOCl₂ or (COCl)₂) or an acid anhydride. This intermediate is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine.

Amidation: Amides are crucial for building larger molecules and for mimicking peptide bonds in medicinal chemistry.

Coupling Reagent-Mediated Amidation: The most common method involves activating the carboxylic acid with a coupling reagent (e.g., DCC, EDC, HATU) and then adding the desired primary or secondary amine.

Acid Chloride Route: The carboxylic acid can be converted to the corresponding acyl chloride using thionyl chloride or oxalyl chloride. Subsequent reaction with an amine provides the amide. This method is robust but can be harsh for sensitive substrates.

The synthesis of various benzoylthioureido derivatives often proceeds through the conversion of a benzoic acid derivative to its corresponding acid chloride, followed by reaction with ammonium (B1175870) thiocyanate (B1210189) to generate a benzoyl isothiocyanate intermediate, which is then treated with an amine. nih.gov

Table 1: Synthetic Strategies for Carboxylic Acid Derivatives

Derivative Type Reagents General Conditions Product
Ester R'-OH, H₂SO₄ (cat.) Heat, removal of H₂O 2,3-Difluoro-4-(hydroxymethyl)phenyl ester
Ester 1. Base (e.g., K₂CO₃)2. R'-X (Alkyl Halide) Polar aprotic solvent 2,3-Difluoro-4-(hydroxymethyl)phenyl ester
Amide R'R''NH, Coupling Agent (e.g., EDC) Anhydrous solvent (e.g., DMF, CH₂Cl₂) 2,3-Difluoro-4-(hydroxymethyl)benzamide
Amide 1. SOCl₂ or (COCl)₂2. R'R''NH, Base (e.g., Pyridine) Anhydrous conditions 2,3-Difluoro-4-(hydroxymethyl)benzamide

| Anhydride | Acetic Anhydride | Heat | Mixed anhydride with acetic acid |

Synthesis of Hydroxymethyl Group Derivatives (e.g., ethers, halides, oxidized products)

The hydroxymethyl group offers another point for selective modification, allowing for changes in polarity, reactivity, and steric bulk.

Ether Synthesis:

Williamson Ether Synthesis: This is a classic and versatile method. The hydroxymethyl group is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide. This nucleophilic alkoxide is then reacted with a primary alkyl halide or tosylate to form the ether via an Sₙ2 reaction. youtube.comlibretexts.org To ensure success, the less substituted partner should be the alkyl halide. youtube.com

Alkoxymercuration-Demercuration: While typically used for alkenes, this method can be adapted to form ethers. libretexts.org

Halide Synthesis:

From Alcohol: The hydroxymethyl group can be converted to a chloromethyl group using reagents like thionyl chloride (SOCl₂) or to a bromomethyl group using phosphorus tribromide (PBr₃). These reactions typically proceed via an Sₙ2 mechanism.

Oxidation:

To Aldehyde: Selective oxidation of the primary alcohol to an aldehyde can be achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂).

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, Jones reagent), will oxidize the hydroxymethyl group all the way to a second carboxylic acid group, forming 2,3-difluoroterephthalic acid. The Fenton process (a mixture of hydrogen peroxide and Fe²⁺ ions) is also an effective method for oxidizing hydroxylated aromatic compounds. researchgate.net

Exploration of Ring-Substituted Analogs with Varying Fluorination Patterns

The position and number of fluorine atoms on the benzoic acid ring dramatically alter its properties. Synthesizing analogs with different fluorination patterns is key to understanding these effects and optimizing the scaffold.

2,4-Difluoro-3-hydroxybenzoic acid: A preparation method for this analog starts from 3,4,5-trifluoronitrobenzene, proceeding through methoxylation, reduction, bromination, deamination, cyanation, and finally hydrolysis to yield the target product. google.com

3,5-Difluoro-4-(hydroxymethyl)benzoic acid: This isomer is commercially available and serves as another important building block in synthetic chemistry. bldpharm.com

2,6-Difluorobenzoic acid: This isomer is notable for its conformational properties, possessing four symmetry-equivalent structures. nih.gov

The synthesis of these analogs often involves multi-step sequences starting from commercially available fluorinated precursors, utilizing reactions like electrophilic aromatic substitution (nitration, halogenation), nucleophilic aromatic substitution, and manipulations of functional groups as described in the patent literature. google.comsemanticscholar.org

Structure-Reactivity Relationship Studies within the Family of Fluorinated Benzoic Acids

The relationship between the fluorine substitution pattern and the reactivity of benzoic acids is a subject of significant chemical interest. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, while its lone pairs can participate in a weaker, distance-dependent resonance effect.

Acidity (pKa): The primary effect of fluorine substitution is an increase in the acidity of the carboxylic acid group. The pKa of benzoic acid is 4.20, while sulfonic acids, for comparison, have pKa values that can be significantly lower, indicating much higher acidity. wikipedia.org The electron-withdrawing fluorine atoms stabilize the conjugate base (benzoate anion), making the parent acid more likely to donate a proton. The magnitude of this effect depends on the number and position of the fluorine atoms. Generally, fluorine atoms ortho or para to the carboxylic acid have a more pronounced acidifying effect than those in the meta position.

Conformational Effects: The presence of an ortho-fluorine atom can lead to repulsive interactions with the carbonyl oxygen or the hydroxyl group of the carboxylic acid. nih.gov This can influence the planarity of the molecule and the preferred conformation of the carboxyl group, which in turn affects reactivity and intermolecular interactions, such as crystal packing. nih.govrsc.org

Reactivity in Synthesis: The electronic and steric properties imparted by fluorine substitution can influence the rates and outcomes of synthetic reactions. For example, the electron-deficient nature of the fluorinated ring can make it more susceptible to nucleophilic aromatic substitution but less reactive towards electrophilic aromatic substitution.

Table 2: Comparison of Fluorinated Benzoic Acid Properties

Compound Key Structural Feature Expected Impact on Reactivity
Benzoic Acid Unsubstituted reference Baseline acidity and reactivity
2-Fluorobenzoic Acid Ortho-fluoro substitution Increased acidity; potential for intramolecular H-bonding and steric hindrance nih.gov
4-Fluorobenzoic Acid Para-fluoro substitution Increased acidity due to strong inductive effect
2,3-Difluorobenzoic Acid Ortho- and meta-fluoro Significant increase in acidity; altered ring electronics for substitution reactions

Rational Design of Chemical Probes based on the this compound Core

The unique properties of the this compound scaffold make it an attractive core for the rational design of chemical probes. rsc.orgnih.gov Chemical probes are molecules designed to study biological systems, often by reporting on the presence or activity of a specific target. rsc.org

PET Imaging Probes: The incorporation of the fluorine-18 (B77423) (¹⁸F) radioisotope is a cornerstone of Positron Emission Tomography (PET), a powerful molecular imaging technique. The non-radioactive fluorine atoms on the scaffold can be replaced with ¹⁸F in the final step of a synthesis. A general method for synthesizing [(¹⁸F]difluoromethylarenes from aryl halides has been reported, highlighting the feasibility of creating PET probes from such scaffolds. nih.gov The this compound core provides a stable, biocompatible platform onto which targeting vectors and the ¹⁸F label can be installed.

Fluorogenic Probes: These probes are non-fluorescent (or weakly fluorescent) until they react with a specific analyte or enzyme, which triggers a chemical transformation that "turns on" fluorescence. The electronic properties of the difluorinated ring can be used to tune the photophysical properties (e.g., absorption and emission wavelengths, quantum yield) of a fluorophore. The hydroxymethyl and carboxylic acid groups serve as handles to attach the probe to a recognition element (e.g., a peptide for a specific protease) and a fluorescence-quenching trigger. Quantum chemical calculations can aid in predicting the fluorescence properties and designing optimal probes. researchgate.net

Activity-Based Probes (ABPs): ABPs are designed to covalently label active enzymes in a biological sample. The benzoic acid scaffold can be functionalized with a reactive "warhead" (e.g., a fluorophosphonate or an epoxide) that forms a covalent bond with a nucleophilic residue in the active site of a target enzyme. The difluoro-substituents can enhance the electrophilicity of the warhead or improve the probe's selectivity for the target enzyme. rsc.org

The rational design process involves a deep understanding of the target's biology and the probe's mechanism of action, combined with synthetic chemistry to create molecules with the desired properties of specificity, reactivity, and signal generation. rsc.orgnih.gov

Applications of 2,3 Difluoro 4 Hydroxymethyl Benzoic Acid in Chemical Research and Development

Role as a Versatile Synthetic Intermediate in Organic Synthesis

2,3-Difluoro-4-(hydroxymethyl)benzoic acid serves as a highly versatile intermediate in organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a hydroxymethyl group, and two fluorine atoms on the aromatic ring—allows for a wide range of chemical transformations. The carboxylic acid and hydroxymethyl groups can be readily modified through esterification, amidation, oxidation, or reduction, providing multiple pathways for the elaboration of the molecule. The fluorine atoms, in addition to influencing the reactivity of the adjacent functional groups, can also participate in specific coupling reactions. This multifunctionality makes it a valuable starting material for the synthesis of a diverse array of more complex molecules. nih.govresearchgate.net Its utility is analogous to other substituted benzoic acids, such as 4-hydroxybenzoic acid, which is recognized as a versatile platform intermediate for numerous value-added bioproducts. nih.govfluorochem.co.uk

Utilization as a Building Block for the Construction of Complex Organic Molecules

As a chemical building block, this compound offers a pre-functionalized aromatic core that can be incorporated into larger and more complex molecular architectures. acs.org The defined stereochemistry and electronic properties imparted by the fluorine atoms are particularly advantageous in the design of bioactive molecules and functional materials. acs.org For instance, similar fluorinated building blocks are crucial in drug discovery for creating compounds with enhanced metabolic stability and binding affinity. acs.orggoogle.com The construction of complex organic molecules often relies on the sequential and controlled reaction of such building blocks, where each functional group can be addressed selectively. The principles of using bifunctional building blocks to create complex structures, such as in the engineering of proteinaceous hydrogels, highlight the potential of molecules like this compound in bottom-up synthesis strategies. mdpi.comresearchgate.net

Application as a Precursor in Agrochemical Research and Development

While specific examples of the direct use of this compound in commercial agrochemicals are not extensively documented in publicly available literature, the inclusion of fluorinated motifs is a well-established strategy in the design of modern pesticides and herbicides. Fluorine atoms can enhance the efficacy, selectivity, and environmental persistence of agrochemicals. The structural features of this compound make it a plausible precursor for novel agrochemical candidates. The carboxylic acid and hydroxymethyl groups can be converted into various ester or amide linkages, which are common in active agrochemical ingredients.

Development of Reactive Partitioning Tracers for Subsurface Chemical Monitoring (e.g., oil field saturation assessment using fluorinated (hydroxymethyl)benzoic acid esters)

A significant application of fluorinated (hydroxymethyl)benzoic acid derivatives is in the development of reactive partitioning tracers for subsurface chemical monitoring, particularly in the oil and gas industry. Esters of 2-fluoro-4-(hydroxymethyl)benzoic acid have been successfully tested as reactive tracers to determine residual oil saturation in reservoirs. nih.gov These esters partition between the oil and water phases in the reservoir. Over time, they hydrolyze at a predictable rate to form the corresponding alcohol and the fluorinated (hydroxymethyl)benzoic acid. The parent ester and the resulting acid have different partitioning coefficients between oil and water. By analyzing the return times and concentrations of both the unreacted ester and the hydrolysis product, valuable information about the oil saturation in the near-wellbore region can be obtained. nih.govnih.gov The difluoro-substitution in this compound could potentially offer tracers with fine-tuned partitioning and hydrolysis kinetics for specific reservoir conditions.

The key characteristics of these tracers are:

Appropriate oil/water partitioning coefficients.

Predictable hydrolysis rates under reservoir conditions.

Formation of a secondary tracer (the acid) with a different partitioning coefficient.

High stability under reservoir conditions and low adsorption to rock material. nih.gov

Detectability at low concentrations. nih.gov

Investigative Uses as a Biochemical Probe for Enzyme and Protein Interaction Studies

Fluorinated molecules are increasingly being used as probes to study biological systems. nih.gov The fluorine atom can serve as a sensitive NMR probe or can influence the fluorescence of a nearby chromophore, making it a valuable tool for studying enzyme mechanisms and protein-protein interactions. nih.gov While direct studies utilizing this compound as a biochemical probe are not prominent, its structural motifs are found in compounds designed for such purposes. For example, fluorinated benzoic acid derivatives have been investigated as inhibitors of enzymes like tyrosinase and trans-sialidase. nih.gov The development of solvatochromic fluorophores, whose emission properties are sensitive to the local microenvironment, often incorporates fluorinated moieties to fine-tune their characteristics for monitoring protein interactions and dynamics. nih.gov The potential exists to derivatize this compound into fluorescent probes where the fluorine atoms modulate the electronic properties of the fluorophore, providing a sensitive reporter for binding events.

Contribution to the Synthesis of Advanced Materials and Functional Molecules

The unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated compounds attractive for the synthesis of advanced materials. This compound, with its polymerizable functional groups, is a potential monomer for the creation of specialty polymers, such as polyesters and polyamides. These materials could exhibit enhanced properties due to the presence of the difluorinated aromatic ring. For instance, the incorporation of fluorinated units can lead to materials with low surface energy, high hydrophobicity, and improved thermal stability. The synthesis of polyimides in the melt of benzoic acid demonstrates a relevant synthetic strategy where benzoic acid derivatives are key. Furthermore, the principles of using protein building blocks to create functional materials can be extended to synthetic monomers like this compound to design materials with tailored properties for specific applications. researchgate.net

Interactive Data Table: Physicochemical Properties of Related Benzoic Acid Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key SubstituentsApplication Area
2,3-Difluoro-4-methylbenzoic acidC₈H₆F₂O₂172.132,3-Difluoro, 4-MethylSynthetic Intermediate
2,6-Difluoro-4-(hydroxymethyl)benzoic acidC₈H₆F₂O₃188.132,6-Difluoro, 4-HydroxymethylSynthetic Intermediate
4-Hydroxybenzoic acidC₇H₆O₃138.124-HydroxyPlatform Intermediate
2-Fluoro-4-(hydroxymethyl)benzoic acidC₈H₇FO₃170.142-Fluoro, 4-HydroxymethylTracer Technology

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3-Difluoro-4-(hydroxymethyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A viable synthetic route involves starting with a methoxy-substituted precursor (e.g., 4-methoxy-2,3-difluorobenzoic acid), followed by demethylation using boron tribromide (BBr₃) to yield a hydroxyl intermediate. Subsequent hydroxymethylation can be achieved via formylation (e.g., using paraformaldehyde) and reduction. Key parameters include temperature control during BBr₃-mediated cleavage (0°C to room temperature) and inert atmosphere to prevent oxidation. Purification via reverse-phase HPLC with acidic eluents (e.g., 1% acetic acid in methanol/water) is critical, as seen in analogous fluorinated benzoic acid syntheses .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • LCMS : Monitor molecular ion peaks (e.g., m/z ≈ 218 [M+H]⁺) and confirm retention time consistency (e.g., ~1.03 minutes under acidic conditions) .
  • NMR : Fluorine-19 NMR resolves distinct δ values for ortho- and meta-fluorines (~-140 ppm to -120 ppm). The hydroxymethyl proton (-CH₂OH) appears as a triplet (δ ~4.6 ppm) with coupling to adjacent fluorine atoms .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify degradation products .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : The hydroxymethyl group is prone to oxidation; storage under inert gas (N₂/Ar) at -20°C in amber vials is recommended. Stability studies in buffered solutions (pH 2–9) show degradation above pH 7 due to deprotonation of the carboxylic acid group. Accelerated stability testing (40°C/75% RH for 14 days) can identify degradation pathways, such as esterification or oxidation .

Advanced Research Questions

Q. How does the hydroxymethyl group influence reactivity in derivatization reactions (e.g., esterification or conjugation)?

  • Methodological Answer : The hydroxymethyl group enables esterification via acid-catalyzed reactions (e.g., with acetyl chloride) or Mitsunobu conditions (DIAD/PPh₃). Comparative studies with non-hydroxymethylated analogs (e.g., 2,3-difluorobenzoic acid) reveal enhanced nucleophilicity, enabling selective conjugation with biomolecules (e.g., peptides) for drug delivery applications. Monitoring reaction progress via TLC (silica, 30% ethyl acetate/hexane) ensures minimal side-product formation .

Q. What analytical challenges arise in distinguishing positional isomers (e.g., 3,4-difluoro vs. 2,3-difluoro derivatives) during characterization?

  • Methodological Answer :

  • NMR : Fluorine-19 NMR distinguishes ortho-fluorines (J = ~20 Hz) from meta-fluorines (J = ~8 Hz). The hydroxymethyl group’s proximity to fluorine atoms causes splitting patterns unique to the 2,3-difluoro substitution .
  • HPLC-MS/MS : Fragmentation patterns (e.g., loss of COOH or CH₂OH groups) differentiate isomers. Retention time shifts under gradient elution (acetonitrile/0.1% formic acid) provide additional resolution .

Q. How can contradictions in reported biological activities of fluorinated benzoic acids be resolved?

  • Methodological Answer : Discrepancies in enzyme inhibition data (e.g., cyclooxygenase vs. lipoxygenase) may arise from assay conditions (pH, solvent). Standardized protocols (e.g., using recombinant enzymes in PBS buffer) and structure-activity relationship (SAR) studies are essential. For example, the hydroxymethyl group’s hydrogen-bonding capacity may enhance binding to hydrophilic enzyme pockets, as observed in salicylic acid derivatives .

Data Contradiction Analysis

Q. Why do synthetic yields vary across literature reports for fluorinated benzoic acid derivatives?

  • Methodological Answer : Yield disparities (e.g., 25% vs. 50%) often stem from purification efficiency and side reactions (e.g., over-fluorination). Optimizing stoichiometry (e.g., BBr₃:substrate ratio = 3:1) and using scavengers (e.g., molecular sieves) during hydroxymethylation improves reproducibility. Comparative TLC and in-situ IR monitoring (e.g., C=O stretch at ~1700 cm⁻¹) can identify intermediates and reduce by-products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.